molecular formula C18H14F4N6 B608114 Inz-5

Inz-5

Cat. No.: B608114
M. Wt: 390.3 g/mol
InChI Key: MMEFXWUINPSTPN-UHFFFAOYSA-N
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Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For example, trifluoromethylated compounds are often used in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inz-5 is synthesized through a series of chemical reactions involving indazole derivatives. The synthesis typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at 4°C under nitrogen to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Inz-5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted indazole compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyltetrazol-5-yl)methyl]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N6/c1-10-4-3-5-12-16(13-8-11(18(20,21)22)6-7-14(13)19)25-28(17(10)12)9-15-23-26-27(2)24-15/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEFXWUINPSTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2CC3=NN(N=N3)C)C4=C(C=CC(=C4)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole (Inz-5) on Candida albicans?

A1: this compound targets Complex III (CIII2) in the electron transport chain of Candida albicans [, ]. Specifically, it binds to CIII2 and alters the conformational equilibrium of the Rieske head domain, which is crucial for the Q cycle and electron transfer []. This disruption ultimately inhibits the function of CIII2, leading to fungicidal activity [].

Q2: How was the interaction between this compound and Candida albicans Complex III studied?

A2: Cryo-electron microscopy (cryoEM) was employed to visualize the interaction between this compound and CIII2 from Candida albicans [, ]. This technique allowed researchers to observe the binding of this compound and its effect on the conformational states of the Rieske head domain within the complex [].

Q3: What is the significance of studying this compound in the context of antifungal therapy?

A3: this compound exhibits synergistic fungicidal activity when administered alongside fungistatic azole drugs []. This synergy makes it a promising candidate for combination therapies to combat fungal infections, particularly those caused by Candida albicans. Further research into its mechanism of action and potential resistance mechanisms is crucial for developing effective antifungal treatments.

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